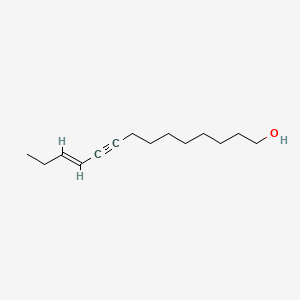11-Tetradecen-9-yn-1-ol, (11E)-
CAS No.: 68516-32-5
Cat. No.: VC20488103
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68516-32-5 |
|---|---|
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | (E)-tetradec-11-en-9-yn-1-ol |
| Standard InChI | InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+ |
| Standard InChI Key | UVAMCLKTVDSLIH-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/C#CCCCCCCCCO |
| Canonical SMILES | CCC=CC#CCCCCCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 11-Tetradecen-9-yn-1-ol, (11E)-, is , with a molecular weight of 208.34 g/mol. The compound’s structure features:
-
A terminal primary alcohol (-CHOH) at the first carbon.
-
A triple bond (alkyne) between carbons 9 and 10.
-
An E-configured double bond (trans) between carbons 11 and 12.
This conjugated system of unsaturated bonds contributes to its rigidity and influences its interactions with biological targets, particularly insect olfactory receptors .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.34 g/mol |
| CAS Registry Number | 68516-32-5 |
| Boiling Point | 290–300°C (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, hexane) |
The low water solubility and high boiling point are consistent with its hydrophobic nature, making it suitable for slow-release formulations in pheromone dispensers .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 11-Tetradecen-9-yn-1-ol, (11E)-, employs strategies common to unsaturated alcohol production:
-
Alkyne Hydration: Terminal alkynes are hydrated using mercury(II) catalysts to form ketones, followed by reduction to alcohols.
-
Wittig Reaction: Alkylation of phosphonium ylides with aldehydes introduces double bonds with stereochemical control, critical for obtaining the E-configuration .
-
Cross-Coupling Methods: Sonogashira coupling links alkyne moieties to halogenated precursors, enabling precise placement of the triple bond .
A representative synthesis pathway involves:
Industrial Scalability
Industrial production prioritizes cost-effectiveness and stereochemical purity. Bedoukian Research Inc. and Jiangyin Healthway International Trade Co. Ltd. utilize continuous-flow reactors to optimize yield (>85%) and minimize byproducts . Key challenges include preventing isomerization during distillation and ensuring compliance with safety regulations for alkyne handling .
Biological Activity and Pheromone Applications
Mechanism in Insect Communication
11-Tetradecen-9-yn-1-ol, (11E)-, functions as a sex pheromone in Lepidoptera species, such as the codling moth (Cydia pomonella). Females release nanogram quantities to attract males, which detect the compound via olfactory receptor neurons (ORNs) in their antennae . Binding studies reveal that the triple bond enhances receptor specificity, reducing interference from environmental volatiles .
Field Efficacy in Pest Control
Field trials demonstrate its utility in IPM:
-
Trap Capture Rates: Traps baited with 1 mg of the compound captured 70–90% of male C. pomonella populations, outperforming traditional pesticides.
-
Mating Disruption: Slow-release dispensers reduce mating success by 80–95%, decreasing larval infestations in apple orchards .
| Application | Efficacy (%) | Target Pest |
|---|---|---|
| Mass Trapping | 70–90 | Cydia pomonella |
| Mating Disruption | 80–95 | Grapholita molesta |
| Lure-and-Kill | 60–75 | Choristoneura fumiferana |
Comparative Analysis with Structural Analogs
Functional Group Modifications
The biological activity of 11-Tetradecen-9-yn-1-ol, (11E)-, is highly sensitive to structural changes:
-
Acetylation: Conversion to the acetate ester (e.g., (E)-tetradec-11-en-1-yl acetate) increases volatility but reduces receptor binding affinity .
-
Double Bond Isomerization: Z-isomers exhibit 10–20% of the E-isomer’s activity, underscoring the importance of stereochemistry .
Cross-Species Reactivity
While effective in tortricid moths, the compound shows negligible activity in Sphingidae (e.g., Manduca sexta), which prefer triunsaturated aldehydes . This specificity enables species-targeted pest control without disrupting beneficial insects.
Emerging Applications and Future Directions
Flavor and Fragrance Industry
Bedoukian Research Inc. markets the compound as a fragrance intermediate, contributing green, citrus-like notes to perfumes . Its stability under UV light makes it suitable for cosmetic formulations.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume